3-(Chloromethyl)phenyl 3-methylbutanoate
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Overview
Description
3-(Chloromethyl)phenyl 3-methylbutanoate is an organic compound with the molecular formula C12H15ClO2. It is a chlorinated ester, which means it contains both an ester functional group and a chlorine atom attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)phenyl 3-methylbutanoate typically involves the esterification of 3-(chloromethyl)benzoic acid with 3-methylbutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)phenyl 3-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form benzoic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Acidic or basic catalysts are used in hydrolysis reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis Products: 3-(Chloromethyl)benzoic acid and 3-methylbutanol.
Oxidation Products: Benzoic acid derivatives.
Scientific Research Applications
3-(Chloromethyl)phenyl 3-methylbutanoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)phenyl 3-methylbutanoate involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, such as proteins and nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
[3-(Bromomethyl)phenyl] 3-methylbutanoate: Similar structure but with a bromine atom instead of chlorine.
[3-(Chloromethyl)phenyl] 2-methylbutanoate: Similar structure but with a different alkyl group on the ester.
[3-(Chloromethyl)phenyl] 3-methylpentanoate: Similar structure but with a longer alkyl chain on the ester.
Uniqueness
3-(Chloromethyl)phenyl 3-methylbutanoate is unique due to its specific combination of a chlorinated benzene ring and an ester functional group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
[3-(chloromethyl)phenyl] 3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-9(2)6-12(14)15-11-5-3-4-10(7-11)8-13/h3-5,7,9H,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUICNBPGWMELGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1=CC=CC(=C1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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